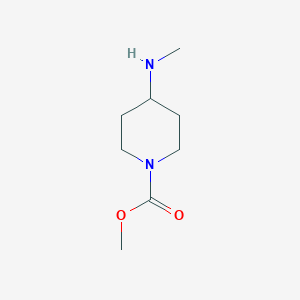

Methyl 4-(methylamino)piperidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(methylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-9-7-3-5-10(6-4-7)8(11)12-2/h7,9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAAOOYROOTFTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Methylamino Piperidine 1 Carboxylate

Established Retrosynthetic Strategies and Precursors

The synthesis of Methyl 4-(methylamino)piperidine-1-carboxylate often relies on well-established reactions that build upon a pre-formed piperidine (B6355638) ring or construct it from acyclic precursors. These methods are valued for their reliability and scalability.

Reductive Amination Routes for the Piperidine Core

Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds. In the context of synthesizing the target molecule, this strategy typically begins with a piperidone precursor. The reaction involves the condensation of a ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Table 1: Reductive Amination of N-Boc-4-Piperidone

| Amine | Reducing Agent | Solvent | Product | Yield |

|---|---|---|---|---|

| Methylamine (B109427) | Sodium Triacetoxyborohydride (B8407120) (STAB) | Dichloromethane | tert-Butyl 4-(methylamino)piperidine-1-carboxylate | High |

| Aniline | Sodium Triacetoxyborohydride (STAB) | Dichloromethane / Acetic Acid | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | Good |

Data compiled from various synthetic reports. dtic.milresearchgate.net

Catalytic Hydrogenation Approaches to Nitrogen Heterocycles

Catalytic hydrogenation is a fundamental strategy for the synthesis of saturated heterocycles like piperidines from their aromatic precursors, such as pyridines. rsc.org This approach is atom-economical, utilizing hydrogen gas to reduce the aromatic ring. chemrxiv.org However, the hydrogenation of the stable pyridine (B92270) ring can be challenging, often requiring harsh conditions, high catalyst loading, or specific catalysts. rsc.orgresearchgate.net

Commonly used heterogeneous catalysts include platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C). rsc.orgresearchgate.net For instance, the hydrogenation of substituted pyridines using PtO₂ in glacial acetic acid under 50 to 70 bar of hydrogen pressure has been reported to produce piperidine derivatives. researchgate.net More recently, rhodium compounds like Rh₂O₃ have been shown to be highly active catalysts for the hydrogenation of a wide variety of unprotected pyridines under milder conditions. rsc.org A key advantage of modern catalytic systems is the increased tolerance for reducible functional groups, allowing for the selective hydrogenation of the pyridine core while preserving other sensitive moieties within the molecule. chemrxiv.org While direct examples for the target molecule's exact pyridine precursor are less common, the general methodology provides a viable retrosynthetic pathway from a 4-(methylamino)pyridine (B57530) derivative.

Table 2: Catalysts for Pyridine Hydrogenation

| Catalyst | Conditions | Substrate Scope | Key Features |

|---|---|---|---|

| Platinum Oxide (PtO₂) | High H₂ pressure (50-70 bar), Acetic Acid | Substituted Pyridines | Effective but can require harsh conditions. researchgate.net |

| Rhodium Oxide (Rh₂O₃) | Mild H₂ pressure (e.g., 5 bar), various solvents | Functionalized Pyridines | High activity under mild conditions, broad scope. rsc.org |

| Iridium(III) Complexes | Hantzsch ester/formic acid as H₂ source | Multi-Substituted Pyridines | Excellent functional group tolerance (nitro, bromo, etc.). chemrxiv.org |

Multi-Step Conversions from Readily Available Starting Materials

Beyond direct functionalization, the target compound can be assembled through multi-step sequences starting from other readily available piperidine derivatives. For example, a synthesis could commence from 1-benzylpiperidin-4-one. researchgate.net A Strecker-type condensation with an amine and a cyanide source can yield an aminonitrile, which can then be hydrolyzed and further functionalized. researchgate.net Subsequent N-acylation followed by catalytic N-debenzylation provides access to the piperidine core, which can then be elaborated to the final product. researchgate.net

Another common starting material is 4-hydroxypiperidine. The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by methylamine via nucleophilic substitution. The final step would involve the protection of the piperidine nitrogen with a methyl chloroformate to install the carbamate (B1207046) group. This pathway offers flexibility as the order of steps (N-protection vs. nucleophilic substitution) can sometimes be altered to optimize the synthesis.

Advanced and Stereoselective Synthesis of this compound

As the demand for enantiomerically pure pharmaceuticals grows, so does the need for synthetic methods that can control stereochemistry. Advanced strategies for synthesizing chiral piperidines, including the target molecule, focus on asymmetric and stereoselective reactions.

Asymmetric Synthesis through Chiral Pool Strategies

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.org This strategy incorporates a pre-existing stereocenter from the chiral pool into the final molecule, preserving chirality throughout the synthetic sequence. wikipedia.org For piperidine synthesis, amino acids, sugars, and terpenes are common starting points. For example, polyhydroxypiperidines, which are structurally related to the target molecule's core, are often synthesized from sugar-derived dicarbonyl compounds via a double reductive amination (DRA) reaction, ensuring the desired absolute configuration of the hydroxyl groups. chim.it

While a direct chiral pool synthesis for this compound is not prominently documented, the principle can be applied. A synthesis could start from a chiral amino acid, where the stereocenter is used to direct the formation of the piperidine ring with a specific stereochemistry at other positions. This approach is particularly valuable for creating complex, multi-substituted piperidine alkaloids and related structures. nih.gov

Diastereoselective and Enantioselective Methodologies

These methodologies aim to create one or more new stereocenters with a high degree of control over the spatial arrangement.

Diastereoselective synthesis controls the relative stereochemistry between two or more stereocenters. This can be achieved in several ways, such as substrate-controlled reactions where an existing chiral center directs the approach of a reagent. For example, the reduction of a substituted N-iminopyridinium ylide can proceed with high diastereoselectivity. acs.org Similarly, radical (4+2) cycloaddition reactions have been developed to deliver polysubstituted piperidines with high diastereoselectivity. nih.gov

Enantioselective synthesis establishes a specific absolute stereochemistry (R or S configuration) at a new chiral center. This is often accomplished using a chiral catalyst or a chiral auxiliary. researchgate.net

Catalytic Asymmetric Hydrogenation: This has emerged as a powerful tool. For instance, the hydrogenation of pyridine derivatives, specifically N-iminopyridinium ylides, can be rendered enantioselective by using chiral catalysts, providing access to substituted piperidines with good enantiomeric excesses. acs.org

Asymmetric Annulation: The [4+2] annulation of imines with allenes, catalyzed by chiral phosphines, is another method to produce piperidine derivatives in a highly enantioselective manner. nih.gov

Asymmetric Michael Addition: A highly enantioselective Michael addition of a malonate to a nitrostyrene (B7858105) can be used to create a chiral intermediate, which then participates in a cascade reaction to assemble a functionalized piperidinone skeleton with excellent stereocontrol. nih.gov

These advanced methods provide powerful tools for accessing specific stereoisomers of substituted piperidines, which is crucial for developing modern pharmaceuticals where biological activity is often dependent on a single enantiomer. acs.orgacs.org

Table 3: Examples of Stereoselective Piperidine Synthesis

| Method | Catalyst/Reagent | Stereocontrol | Product Type |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Iridium or Rhodium catalysts | Enantioselective | Chiral substituted piperidines. acs.org |

| [4+2] Cycloaddition | Boronyl Radical Catalysis | Diastereoselective | Polysubstituted piperidines. nih.gov |

| Michael Addition Cascade | Chiral Diamine Catalyst | Enantioselective & Diastereoselective | Functionalized piperidinones. nih.gov |

Chemo- and Regioselective Functionalization Techniques

The synthesis of this compound presents a significant challenge in selectivity due to the presence of two distinct nitrogen atoms: the endocyclic piperidine ring nitrogen (N1) and the exocyclic amino nitrogen at the C4 position. Achieving the desired structure, where a methyl carboxylate group is attached to N1 and a methyl group to the C4-amino nitrogen, requires precise control over reactivity. Chemo- and regioselective functionalization techniques are therefore paramount.

A common strategy involves the use of protecting groups to differentiate the reactivity of the two nitrogen atoms. For instance, starting with a precursor like 4-amino-1-benzylpiperidine, the exocyclic primary amine can be selectively functionalized. The benzyl (B1604629) group at N1 serves as a protecting group that can be removed later in the synthetic sequence.

Reductive amination of a protected 4-piperidone, such as 1-Boc-4-piperidone (tert-butyl 4-oxopiperidine-1-carboxylate), with methylamine is a key transformation. The tert-butyloxycarbonyl (Boc) group at N1 directs functionalization to the C4 position. Following the formation of the 4-(methylamino) group, the Boc group can be removed and the N1 nitrogen can then be selectively reacted with methyl chloroformate to yield the final product.

The order of these steps is crucial for achieving the correct isomer. If one were to start with methyl 4-aminopiperidine-1-carboxylate, subsequent methylation would likely result in a mixture of products, with methylation occurring at both the N1 and the exocyclic nitrogen, or even over-methylation at the exocyclic nitrogen. Therefore, a protecting group strategy is essential for regioselective control.

Advanced methods focus on direct C-H functionalization, although these are more commonly applied to the piperidine ring itself rather than the exocyclic amine. acs.org However, the principles of directed lithiation or metal-catalyzed C-H activation could theoretically be adapted to selectively functionalize positions adjacent to the nitrogen atoms if suitable directing groups are employed. researchgate.net

Table 1: Regioselective Functionalization Strategies

| Reaction Step | Reagents/Conditions | Position Functionalized | Rationale for Selectivity |

|---|---|---|---|

| Reductive Amination | 1-Boc-4-piperidone, Methylamine, NaBH(OAc)₃ | C4-Amino | The N1 position is protected by the bulky Boc group, leaving only the C4-carbonyl available for reaction. |

| Carbamoylation | 4-(Methylamino)piperidine, Methyl Chloroformate, Base | N1-Ring | The exocyclic secondary amine is less nucleophilic than the endocyclic secondary amine, allowing for selective acylation at N1 under controlled conditions. |

| N-Alkylation | Methyl 4-aminopiperidine-1-carboxylate, Methyl Iodide, Base | C4-Amino & N1-Ring | Without a protecting group, methylation is often unselective, highlighting the need for chemo- and regioselective strategies. researchgate.net |

Sustainable and Efficient Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on developing routes that are not only effective but also environmentally benign and efficient. This involves applying the principles of green chemistry, exploring alternative reaction media, and utilizing novel catalytic systems.

Green Chemistry Principles in the Preparation of this compound

The synthesis of functionalized piperidines, including the target compound, can be evaluated and improved through the lens of the twelve principles of green chemistry.

Atom Economy: Traditional multi-step syntheses involving protecting groups often have lower atom economy. Designing one-pot or tandem reactions where multiple bonds are formed in a single operation can significantly improve this metric. For example, a one-pot reductive amination followed by carbamoylation, if feasible, would reduce waste from intermediate workups and purifications.

Use of Catalysis: The use of catalytic reagents is superior to stoichiometric ones. The key reductive amination step often employs catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C), which can be recovered and reused. chemicalbook.com This is preferable to stoichiometric hydride reagents (e.g., sodium borohydride) which are consumed in the reaction.

Less Hazardous Chemical Syntheses: The synthesis should be designed to use and generate substances with little to no toxicity. For instance, replacing hazardous alkylating agents like methyl iodide with greener alternatives such as dimethyl carbonate for methylation steps is a key consideration.

Safer Solvents and Auxiliaries: Many traditional reactions for piperidine synthesis use chlorinated solvents (e.g., dichloromethane) or polar aprotic solvents (e.g., DMF). researchgate.net Green chemistry encourages the switch to safer alternatives like water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF). skpharmteco.com

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Traditional Approach | Greener Alternative | Benefit |

|---|---|---|---|

| Atom Economy | Multi-step synthesis with protecting groups. | One-pot multi-component reactions. growingscience.com | Reduced waste, fewer steps. |

| Catalysis | Stoichiometric reducing agents (e.g., NaBH₄). | Catalytic hydrogenation (e.g., H₂, Pd/C). chemicalbook.com | Catalyst is recyclable, less waste. |

| Safer Solvents | Dichloromethane (DCM), Dimethylformamide (DMF). | Water, Ethanol, 2-MeTHF. skpharmteco.comnih.gov | Reduced toxicity and environmental impact. |

| Energy Efficiency | Reactions requiring high heat or cryogenic temperatures. | Reactions at ambient temperature and pressure. | Lower energy consumption. |

Exploration of Alternative Solvents and Catalyst Systems

Research into the synthesis of piperidine derivatives has actively explored novel solvent and catalyst systems to enhance efficiency and sustainability.

Alternative Solvents: The use of water as a solvent for organic reactions is a major goal of green chemistry. For the synthesis of piperidine scaffolds, certain catalytic systems have shown efficacy in aqueous media. For example, heterogeneous cobalt catalysts have been used for the hydrogenation of pyridine derivatives to piperidines in water. nih.gov While the specific functionalization steps for this compound may have solubility challenges, the use of co-solvents or phase-transfer catalysts could enable reactions in predominantly aqueous systems. Bio-based solvents like Cyrene or 2-MeTHF are also gaining traction as viable replacements for petroleum-derived solvents.

Alternative Catalyst Systems: The field has moved beyond traditional metal catalysts to explore more sustainable options.

Heterogeneous Catalysts: As mentioned, catalysts like Pd/C or platinum on alumina (B75360) (Pt/γ-Al₂O₃) are highly effective for hydrogenation steps. Their key advantage is the ease of separation from the reaction mixture (via filtration) and potential for recycling, which simplifies purification and reduces metal leaching into the product.

Organocatalysis: The use of small organic molecules as catalysts avoids the cost and toxicity associated with heavy metals. For instance, organocatalysts have been employed in the synthesis of highly substituted piperidines. growingscience.com While specific applications to the target molecule's synthesis are not widely documented, the principles could be applied to steps like imine formation or asymmetric reductions.

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions (aqueous environment, ambient temperature). Transaminases could potentially be used for the asymmetric synthesis of aminopiperidines, offering a highly sustainable route to chiral analogues of the target compound.

The choice of catalyst and solvent is often interlinked. For example, more organic-soluble copper(II) carboxylate salts have been shown to improve the efficiency of certain cyclization reactions to form piperidines in less polar, non-traditional solvents. nih.gov Zinc(II) compounds have also been explored as cheaper, less toxic metal catalysts for related transformations. These innovations pave the way for more sustainable and efficient production of this compound and other valuable piperidine derivatives.

Chemical Transformations and Derivatization of Methyl 4 Methylamino Piperidine 1 Carboxylate

Functional Group Interconversions on the Piperidine (B6355638) Ring

The presence of two nitrogen atoms with different chemical environments—the nucleophilic secondary amine and the less reactive carbamate-protected ring nitrogen—is a key feature of Methyl 4-(methylamino)piperidine-1-carboxylate. This allows for selective functional group interconversions, primarily targeting the exocyclic methylamino group.

The secondary amine (-NHCH₃) is readily available for various transformations due to its nucleophilicity. Common interconversions include acylation, sulfonylation, and further alkylation. For instance, acylation with acid chlorides or anhydrides converts the secondary amine into a tertiary amide. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties of the parent molecule.

A closely related analogue, tert-butyl 4-(methylamino)piperidine-1-carboxylate, demonstrates these transformations clearly. Alkylation with benzyl (B1604629) bromide under basic conditions results in the formation of a tertiary amine, tert-butyl 4-(benzyl(methyl)amino)piperidine-1-carboxylate. Palladium-catalyzed cross-coupling reactions with aryl halides can also be employed to introduce aromatic substituents, creating N-aryl piperidine scaffolds. These reactions are directly applicable to the methyl carbamate (B1207046) analogue.

| Starting Functional Group | Reagent/Condition | Resulting Functional Group | Product Class |

|---|---|---|---|

| -NHCH₃ (Secondary Amine) | R-COCl (Acid Chloride) | -N(CH₃)C(=O)R | Tertiary Amide |

| -NHCH₃ (Secondary Amine) | R-SO₂Cl (Sulfonyl Chloride) | -N(CH₃)SO₂R | Sulfonamide |

| -NHCH₃ (Secondary Amine) | R-X / Base (e.g., Benzyl Bromide / K₂CO₃) | -N(CH₃)R | Tertiary Amine |

| -NHCH₃ (Secondary Amine) | Aryl-X / Pd Catalyst | -N(CH₃)Aryl | N-Aryl Piperidine |

Synthesis of N-Substituted and Ring-Modified Analogues

The core structure of this compound serves as a scaffold for the synthesis of more complex analogues through N-substitution and modifications that extend from the piperidine ring.

N-Substituted Analogues: The secondary amine is the primary site for N-substitution. Beyond the simple interconversions mentioned above, this functionality allows for the construction of elaborate molecular architectures. For example, N-acylation is a key step in the synthesis of potent pharmaceutical agents. An efficient synthesis of a key intermediate for remifentanil, a powerful analgesic, involves the N-acylation of a related anilino-piperidine ester with propionyl chloride. researchgate.net This highlights how modifying the amine functionality on the piperidine ring is a critical strategy in drug development.

Ring-Modified Analogues: While direct modification of the piperidine ring itself is less common, the functional groups attached to it can be used to build new heterocyclic systems. A notable example is the synthesis of novel pyrazole-piperidine hybrids. nih.govmdpi.com In this synthetic strategy, a related N-Boc protected piperidine-4-carboxylic acid is first converted into a β-keto ester. nih.govmdpi.com This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (B89532) to form a β-enamino diketone. nih.govmdpi.com Subsequent cyclization of this intermediate with various substituted hydrazines regioselectively yields 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. nih.govmdpi.com This multi-step conversion effectively uses the piperidine structure as a foundation to construct an entirely new, appended heterocyclic ring, demonstrating a significant structural modification.

| Modification Type | Synthetic Strategy | Example Product Class | Reference |

|---|---|---|---|

| N-Substitution | Acylation with propionyl chloride | Anilido-ester fentanyl precursors | researchgate.net |

| N-Substitution | Reductive amination | Complex piperidine derivatives for MenA inhibitors | nih.gov |

| Ring-Modification (Appendage) | Conversion to β-keto ester followed by cyclization with hydrazines | Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates | nih.govmdpi.com |

Reaction Mechanism Studies Involving the Carboxylate and Amine Functionalities

Understanding the reaction mechanisms involving the functional groups of this compound is crucial for optimizing synthetic routes and predicting product outcomes.

The reduction of N-substituted carbonylimidazoles to form monomethylamines, a reaction class relevant to the amine functionality, has been shown to proceed through a two-step pathway. beilstein-journals.org The first step involves the rapid conversion of the carbonylimidazole to a formamide (B127407) intermediate, which is then more slowly reduced to the final N-methylamine. beilstein-journals.org This second step is considered rate-determining. beilstein-journals.org

In the context of building more complex piperidines, the Strecker-type condensation is a relevant reaction. While not studied on the title compound itself, the mechanism for the synthesis of anilino-nitriles from piperidones is known to involve the addition of a cyanide ion to a protonated imine intermediate. researchgate.net

The reactivity of the piperidine nitrogen, protected as a carbamate, is significantly attenuated compared to the exocyclic secondary amine. This difference in nucleophilicity is fundamental to the selective derivatization of the molecule. The carbamate group serves as a protecting group, preventing the ring nitrogen from participating in reactions such as alkylation or acylation under conditions where the secondary amine readily reacts. The stability of the carbamate allows for a wide range of chemical transformations to be performed on the methylamino group before any potential deprotection of the ring nitrogen.

Development of Novel Synthetic Building Blocks from this compound

This compound is not only a target for derivatization but also a precursor for creating other valuable synthetic building blocks. Its derivatives are widely used in the synthesis of complex molecules for pharmaceutical and materials science applications.

The synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates transforms the initial piperidine scaffold into novel heterocyclic amino acid analogues. nih.govmdpi.com These pyrazole-piperidine compounds are designed as new building blocks for use in drug discovery, combining the structural features of both piperidine and pyrazole (B372694) rings. nih.govmdpi.com

Furthermore, derivatives of functionalized piperidines are crucial intermediates in the synthesis of highly active pharmaceutical compounds. For example, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate is a key intermediate for new-generation narcotic analgesics like remifentanil and other fentanyl analogues. researchgate.net The synthesis of such complex molecules relies on the availability of versatile piperidine building blocks that allow for systematic structural modifications. The structural motif of this compound makes it an ideal starting point for creating libraries of compounds for screening in drug discovery programs. nih.gov

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Methylamino Piperidine 1 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of Methyl 4-(methylamino)piperidine-1-carboxylate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, enabling the confirmation of the connectivity and constitution of the molecule.

In a typical ¹H NMR spectrum, the protons of the piperidine (B6355638) ring would exhibit complex splitting patterns due to spin-spin coupling. The axial and equatorial protons at the C2, C3, C5, and C6 positions would appear as distinct multiplets. The methoxy (B1213986) protons of the carbamate (B1207046) group (-OCH₃) are expected to resonate as a sharp singlet, typically in the range of 3.6-3.8 ppm. The N-methyl protons (-NHCH₃) would also produce a singlet, while the proton on the secondary amine (-NH) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum would complement the proton data, with the carbonyl carbon of the carbamate function appearing at a characteristic downfield shift (around 155 ppm). The carbons of the piperidine ring would resonate in the aliphatic region, and their specific chemical shifts would be influenced by their substitution and stereochemical environment.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Piperidine H (axial & equatorial) | 1.2 - 3.0 | Multiplets |

| -OCH₃ | 3.6 - 3.8 | Singlet |

| -NHCH₃ | 2.3 - 2.5 | Singlet |

| -NH | Variable | Broad Singlet |

| H-4 | ~2.6 | Multiplet |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C=O | ~155 |

| Piperidine Carbons | 25 - 55 |

| -OCH₃ | ~52 |

| -NHCH₃ | ~35 |

For cyclic systems like piperidines, NMR spectroscopy, particularly through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments, is crucial for determining the relative stereochemistry. The orientation of the methylamino group at the C4 position, whether axial or equatorial, can be determined by observing NOE correlations between the C4 proton and other protons on the piperidine ring. For instance, a strong NOE between the C4 proton and the axial protons at C2 and C6 would suggest an axial orientation of the C4 proton and consequently an equatorial orientation of the methylamino substituent.

The piperidine ring in this compound is expected to adopt a chair conformation to minimize steric strain. The conformational preference of the substituents can be investigated by analyzing the coupling constants (J-values) in the ¹H NMR spectrum. The magnitude of the coupling between adjacent axial-axial, axial-equatorial, and equatorial-equatorial protons provides insight into the dihedral angles and thus the predominant chair conformation. For 4-substituted piperidines, the relative energies of conformers are similar to analogous cyclohexanes. However, in polar solvents, electrostatic interactions between substituents and the nitrogen atom can influence the conformational equilibrium. nih.gov

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of this compound and for elucidating its fragmentation pathways, which can further corroborate its structure. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular mass.

Collision-Induced Dissociation (CID) experiments (MS/MS) on the [M+H]⁺ ion would reveal characteristic fragmentation patterns. A common fragmentation pathway for piperidine derivatives involves the cleavage of the ring. For the title compound, fragmentation could be initiated by the loss of the methoxycarbonyl group or cleavage adjacent to the nitrogen atoms. The analysis of these fragment ions provides a fingerprint of the molecule's structure. For instance, a key fragmentation pathway for piperidine alkaloids is the neutral elimination of substituents. nih.gov

Expected Mass Spectrometry Data

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 187.1441 | Protonated molecular ion |

| [M-CH₃O]⁺ | 156.1128 | Loss of methoxy radical |

| [M-CO₂CH₃]⁺ | 128.1313 | Loss of methoxycarbonyl radical |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

The IR spectrum is expected to show a strong absorption band for the carbamate carbonyl (C=O) stretching vibration, typically in the region of 1700-1680 cm⁻¹. The N-H stretching vibration of the secondary amine should appear as a moderate band around 3350-3300 cm⁻¹. The C-N stretching vibrations of the amine and carbamate groups would be observed in the 1350-1000 cm⁻¹ region. The C-H stretching vibrations of the methyl and piperidine methylene (B1212753) groups will be present in the 3000-2800 cm⁻¹ range.

Raman spectroscopy, being complementary to IR, is particularly useful for observing non-polar bonds. The symmetric vibrations of the piperidine ring would be more prominent in the Raman spectrum. The combination of IR and Raman data allows for a comprehensive characterization of the molecule's vibrational modes. A detailed interpretation of the vibrational spectra can be supported by quantum mechanical calculations. nih.gov

Characteristic Vibrational Frequencies

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H Stretch (secondary amine) | 3350 - 3300 | Weak |

| C-H Stretch (aliphatic) | 3000 - 2800 | Strong |

| C=O Stretch (carbamate) | 1700 - 1680 | Moderate |

| C-N Stretch | 1350 - 1000 | Moderate |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. For this compound, a successful crystallographic analysis would precisely determine all bond lengths, bond angles, and torsion angles. It would also reveal the preferred conformation of the piperidine ring and its substituents in the crystalline form.

In the solid state, intermolecular interactions such as hydrogen bonding involving the N-H group of the secondary amine and the carbonyl oxygen of the carbamate can play a significant role in the crystal packing. The crystal structure of related 4-amino-N-benzylpiperidine derivatives has been determined, showing that these molecules can adopt trans-cis configurations and form intermolecular hydrogen bonds. researchgate.net While specific crystallographic data for the title compound is not available, analysis of similar structures indicates that the piperidine ring typically adopts a chair conformation. nih.gov

Hyphenated Analytical Techniques for Purity Assessment and Identification of Related Substances

Hyphenated analytical techniques, which couple a separation technique with a detection method, are essential for assessing the purity of this compound and for identifying any related substances or impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective method for this purpose. A reversed-phase HPLC method can be developed to separate the target compound from any starting materials, by-products, or degradation products. The mass spectrometer then provides molecular weight information for each separated component, facilitating their identification. LC-MS methods have been successfully employed for the determination of piperidine and its derivatives in various matrices. nih.govalternative-therapies.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly suitable for volatile and thermally stable compounds. Derivatization may sometimes be necessary to improve the volatility of the analyte. GC-MS provides excellent separation efficiency and allows for the identification of impurities based on their mass spectra and retention times. nih.govnih.gov The use of these techniques is crucial for quality control in the synthesis and application of this compound.

Computational and Theoretical Investigations of Methyl 4 Methylamino Piperidine 1 Carboxylate

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of Methyl 4-(methylamino)piperidine-1-carboxylate. researchgate.netbookpi.orgresearchgate.net These calculations provide a detailed picture of the electron distribution within the molecule, which is key to understanding its chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

From these orbital energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical properties. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors are invaluable for predicting how the molecule will interact with other chemical species. For instance, the electrophilicity index helps in understanding the molecule's ability to act as an electrophile in chemical reactions. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich and electron-deficient regions of the molecule, thereby identifying likely sites for electrophilic and nucleophilic attack. bookpi.org

Table 1: Calculated Electronic Properties and Reactivity Descriptors (Illustrative)

| Property | Value (Illustrative) | Description |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | 1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | Reflects the chemical reactivity and kinetic stability of the molecule. |

| Electronegativity (χ) | 2.65 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 3.85 eV | Represents the resistance to change in electron distribution. |

| Global Electrophilicity (ω) | 0.92 eV | Quantifies the electrophilic character of the molecule. |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

Molecular Modeling and Conformational Analysis of the Piperidine (B6355638) Ring System

The piperidine ring in this compound is not planar and can adopt several conformations, with the chair conformation being the most stable. whiterose.ac.uknih.gov Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, are employed to explore the conformational landscape of this molecule. researchgate.net

The chair conformation of the piperidine ring can exist in two forms, which can interconvert through a process known as ring flipping. In the case of this compound, the substituents on the ring—the methylamino group at the 4-position and the methoxycarbonyl group at the 1-position—can occupy either axial or equatorial positions. The relative stability of these conformers is determined by steric interactions. Generally, conformers with bulky substituents in the equatorial position are energetically favored to minimize steric hindrance. nih.gov

Computational methods can be used to calculate the potential energy surface of the molecule, identifying the lowest energy conformers and the energy barriers between them. This analysis is crucial for understanding the molecule's three-dimensional structure, which in turn influences its physical properties and biological activity.

Table 2: Relative Energies of Piperidine Ring Conformations (Illustrative)

| Conformation | Substituent Orientations | Relative Energy (kcal/mol) |

| Chair 1 | 4-methylamino (equatorial), 1-methoxycarbonyl (equatorial) | 0.0 (most stable) |

| Chair 2 | 4-methylamino (axial), 1-methoxycarbonyl (equatorial) | 1.5 - 2.5 |

| Twist-Boat | - | 4.0 - 6.0 |

| Boat | - | 6.0 - 8.0 |

Note: The values in this table are illustrative and based on general principles of conformational analysis of substituted piperidines. The actual energy differences would need to be determined through specific calculations.

Reaction Pathway Modeling and Transition State Prediction

Computational chemistry plays a vital role in mapping out the potential reaction pathways for a molecule and identifying the transition states involved. For this compound, this could involve modeling reactions such as N-alkylation, acylation, or other transformations involving the amino and piperidine nitrogen atoms.

By employing methods like DFT, researchers can calculate the geometries of reactants, products, and transition states along a proposed reaction coordinate. The transition state is a critical point on the potential energy surface that represents the energy maximum along the reaction pathway. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction.

Recent advancements in computational methods, including the use of machine learning, are enhancing the ability to predict transition state geometries and reaction barriers with greater accuracy and speed. bookpi.org These predictive models can significantly accelerate the exploration of chemical reactivity and the design of synthetic routes.

Table 3: Parameters from a Hypothetical Reaction Pathway Calculation

| Parameter | Description |

| Reactant Geometry | Optimized 3D coordinates of the starting materials. |

| Product Geometry | Optimized 3D coordinates of the reaction products. |

| Transition State (TS) Geometry | The geometry of the highest energy point along the reaction path. |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. |

| Reaction Energy (ΔErxn) | The overall energy change between reactants and products. |

| Imaginary Frequency | A vibrational mode with a negative frequency, confirming a true transition state. |

In Silico Design Strategies for Novel Piperidine-Based Chemical Structures

The scaffold of this compound serves as a valuable starting point for the in silico design of new chemical structures with tailored properties. Computational techniques are instrumental in guiding the modification of the parent molecule to enhance desired characteristics, such as biological activity or improved physicochemical properties.

One common approach is structure-based drug design, which utilizes the three-dimensional structure of a biological target (e.g., an enzyme or receptor). Molecular docking simulations can predict how newly designed piperidine derivatives will bind to the target's active site, allowing for the optimization of interactions to improve potency and selectivity.

Another powerful strategy is ligand-based drug design, which is employed when the structure of the biological target is unknown. This approach relies on a set of molecules with known activity to develop a pharmacophore model or a Quantitative Structure-Activity Relationship (QSAR) model. A pharmacophore model defines the essential spatial arrangement of chemical features required for biological activity, while a QSAR model establishes a mathematical relationship between the chemical structure and the biological activity. These models can then be used to screen virtual libraries of compounds or to guide the design of new molecules with enhanced activity. rsc.orgosi.lv

Table 4: In Silico Tools for the Design of Novel Piperidine-Based Structures

| In Silico Technique | Application |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a biological target. |

| Pharmacophore Modeling | Identifies the essential chemical features for biological activity. |

| QSAR Modeling | Develops predictive models for biological activity based on chemical structure. |

| Virtual Screening | Computationally screens large libraries of compounds to identify potential hits. |

| Molecular Dynamics Simulations | Simulates the dynamic behavior of a ligand-target complex over time. |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule. |

Applications of Methyl 4 Methylamino Piperidine 1 Carboxylate in Complex Organic Synthesis

Utilization as a Chiral Auxiliary or Building Block in Stereoselective Synthesis

In the field of stereoselective synthesis, it is crucial to distinguish between a chiral auxiliary and a building block. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a subsequent chemical transformation to produce a specific stereoisomer. Methyl 4-(methylamino)piperidine-1-carboxylate is an achiral molecule and therefore cannot function as a chiral auxiliary.

Instead, its role in stereoselective synthesis is that of an achiral building block or scaffold. The piperidine (B6355638) framework it provides is a common core in many biologically active molecules. thieme-connect.com When this achiral building block is used in a synthetic sequence, stereoselectivity must be induced by other means, such as:

Chiral Catalysts: Utilizing transition metal catalysts with chiral ligands or organocatalysts can facilitate enantioselective transformations on the piperidine scaffold or on groups attached to it.

Chiral Reagents: Employing stoichiometric amounts of chiral reagents can lead to the diastereoselective or enantioselective formation of new stereocenters.

Substrate-Controlled Diastereoselectivity: Once a stereocenter is established in a derivative of the initial building block, it can influence the stereochemical outcome of subsequent reactions.

While specific, widely-documented examples of stereoselective reactions commencing directly with this compound are not prevalent in the literature, the general strategies for creating chiral piperidines are well-established. researchgate.netnih.gov For instance, asymmetric Mannich reactions and palladium-catalyzed cascade reactions are powerful methods for constructing substituted piperidines with high stereocontrol. researchgate.netnih.gov The subject compound serves as a foundational structure that can be integrated into such synthetic routes, where its functional groups can be manipulated post-stereoselective modification.

Table 1: Strategies for Introducing Chirality to Piperidine Scaffolds

| Method | Description | Example Application Area |

|---|---|---|

| Asymmetric Catalysis | A small amount of a chiral catalyst (e.g., Rh, Pd, or organocatalyst) creates a chiral environment for the reaction, leading to an enantiomerically enriched product. | Stereoselective hydrogenation of pyridine (B92270) derivatives to form chiral piperidines. nih.gov |

| Chiral Pool Synthesis | Starting from an inexpensive, enantiomerically pure natural product (e.g., an amino acid) to build the chiral piperidine ring. | Synthesis of chiral aminopiperidines from L-ornithinol or L-lysinol. rsc.org |

| Diastereoselective Cyclization | An existing stereocenter on a linear precursor directs the formation of new stereocenters during the ring-closing reaction. | Gold-catalyzed cyclization followed by a Ferrier rearrangement to produce substituted piperidin-4-ols with high diastereoselectivity. nih.gov |

Role as a Precursor to Advanced Nitrogen-Containing Heterocycles

The most significant and well-documented application of the methyl 4-(aminomethyl)piperidine-1-carboxylate scaffold is as a key precursor in the synthesis of advanced nitrogen-containing heterocycles, particularly potent synthetic opioids of the 4-anilinopiperidine class. researchgate.net This structural core is central to the creation of the powerful, short-acting analgesic remifentanil and its analogues. researchgate.netstuba.skresearchgate.net

The synthesis of these complex molecules leverages the two nitrogen atoms of the piperidine building block for sequential functionalization. A typical synthetic route involves:

N-Acylation: The secondary amine at the 4-position is acylated, often with propionyl chloride, after being converted to an anilino group. researchgate.net

N-Alkylation: The piperidine ring nitrogen (after removal of a protecting group if necessary) undergoes alkylation, for example, through a Michael addition with an acrylate (B77674) ester, to install the side chain characteristic of remifentanil. researchgate.netquickcompany.in

The methyl carboxylate group at the 4-position is a defining feature of remifentanil, contributing to its unique pharmacokinetic profile, and is carried through the synthesis from the initial building block or a close derivative thereof. stuba.sk The use of this pre-formed, functionalized piperidine significantly simplifies the synthesis of these complex targets, which would otherwise require more linear and less efficient routes. researchgate.net

Table 2: Key Intermediates in Remifentanil Synthesis Derived from the Piperidine Scaffold

| Intermediate | Structure | Role in Synthesis | Reference |

|---|---|---|---|

| 1-Benzyl-4-phenylaminopiperidine-4-carbonitrile | A derivative of 1-benzyl-4-piperidone | Starting material for creating the 4-anilino-4-carboxylate core. | researchgate.netquickcompany.in |

| Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | Formed via hydrolysis and esterification of the nitrile group | A key intermediate where the required methyl ester is installed. | quickcompany.in |

Facilitation of Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade processes are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from multiple starting materials, minimizing waste and purification steps. The bifunctional nature of this compound, possessing two nucleophilic nitrogen centers, makes it an ideal candidate for incorporation into such processes.

While specific examples detailing the direct use of this compound in a named MCR are limited, the synthesis of its primary application target, remifentanil, has been achieved using an Ugi multi-component reaction. researchgate.net This demonstrates that the 4-aminopiperidine (B84694) scaffold is compatible with and can be assembled through MCR methodologies.

More broadly, the development of cascade reactions for synthesizing piperidines and fused heterocyclic systems is an active area of research. researchgate.net These reactions often involve an intramolecular cyclization event triggered by an initial intermolecular reaction. Strategies include:

Alkynyl Prins Carbocyclization Cascades: Brønsted acid-catalyzed cascades that can form fused heterotricycles, including piperidine rings. rsc.org

Reductive Hydroamination/Cyclization Cascades: Acid-mediated cyclization of unsaturated amines to generate the piperidine core. nih.gov

Enzyme Cascades: The use of multiple enzymes in one pot to perform sequential transformations, such as the conversion of protected amino alcohols into chiral 3-aminopiperidines, which avoids the isolation of unstable intermediates. rsc.org

These advanced methods highlight the strategic importance of cascade processes in synthesizing complex piperidine derivatives, a field to which building blocks like this compound are central.

Methodological Advancements in Constructing Diverse Chemical Scaffolds

The use of pre-functionalized building blocks represents a significant methodological advancement in chemical synthesis, particularly in drug discovery. Instead of constructing the piperidine ring system from acyclic precursors for each new analogue, utilizing a common core like this compound allows for the rapid generation of a library of diverse chemical scaffolds through late-stage functionalization.

This "scaffold-based" approach offers several advantages:

Efficiency: It streamlines the synthesis of analogue libraries by focusing on the modification of the functional handles (the two nitrogens and the ester).

Diversity: A wide range of substituents can be introduced at the N1 and N4 positions, allowing for a systematic exploration of the structure-activity relationship (SAR). nih.gov This has been used to develop novel M3 muscarinic antagonists and inhibitors of Hepatitis C virus assembly based on the 4-aminopiperidine scaffold. nih.govresearchgate.net

Modularity: The synthesis is highly modular, enabling the combination of different acylating and alkylating agents to produce a large matrix of final compounds from a small set of reagents.

This strategy has proven highly effective in medicinal chemistry, where the piperidine motif is a privileged structure. thieme-connect.com By providing a robust and versatile starting point, this compound and its derivatives facilitate the construction of diverse molecular architectures, accelerating the discovery of new therapeutic agents.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Remifentanil |

| Propionyl chloride |

| 1-Benzyl-4-piperidone |

| 1-Benzyl-4-phenylaminopiperidine-4-carbonitrile |

| Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate |

| Methyl 4-(phenylpropionylamino)piperidine-4-carboxylate |

| L-Ornithinol |

| L-Lysinol |

Process Development and Scalability of Methyl 4 Methylamino Piperidine 1 Carboxylate Synthesis

Optimization Strategies for Yield and Purity in Large-Scale Production

The large-scale synthesis of Methyl 4-(methylamino)piperidine-1-carboxylate is typically achieved through a multi-step process, with the key step often being the reductive amination of a suitable precursor. A common synthetic route involves the reaction of methyl 4-oxopiperidine-1-carboxylate with methylamine (B109427), followed by reduction of the resulting imine.

Optimization of this process is crucial for maximizing yield and purity. Key parameters that are often investigated include the choice of reducing agent, solvent, temperature, and pH. For instance, while sodium borohydride (B1222165) is a common reducing agent, other reagents like sodium triacetoxyborohydride (B8407120) may offer better selectivity and milder reaction conditions, which can be advantageous in a large-scale setting.

Purification of the final compound is another area for optimization. While laboratory-scale purifications often rely on column chromatography, this method can be costly and time-consuming on an industrial scale. Therefore, developing efficient crystallization or distillation processes is essential for large-scale purification to achieve the desired purity of this compound.

| Parameter | Condition A | Condition B | Condition C | Impact on Yield/Purity |

|---|---|---|---|---|

| Reducing Agent | Sodium Borohydride | Sodium Triacetoxyborohydride | Catalytic Hydrogenation | Choice affects selectivity, reaction time, and cost. Catalytic hydrogenation can be cleaner but requires specialized equipment. |

| Solvent | Methanol | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Impacts solubility of reactants and intermediates, reaction rate, and ease of work-up. |

| Temperature | 0-5 °C | Room Temperature | 40-50 °C | Higher temperatures can increase reaction rate but may also lead to more impurities. |

| pH | 5-6 | 7-8 | 9-10 | Optimal pH is crucial for imine formation and stability, directly affecting the reaction efficiency. |

Impurity Profiling and Control in Process Chemistry

Impurity profiling is a critical aspect of process development, as even small amounts of impurities can affect the quality and safety of the final active pharmaceutical ingredient (API). In the synthesis of this compound, several potential impurities can be formed.

Common impurities may include unreacted starting materials such as methyl 4-oxopiperidine-1-carboxylate and methylamine. By-products from the reductive amination step can also be present, such as the corresponding alcohol formed from the reduction of the starting ketone, or dialkylation products where the secondary amine is further alkylated.

The identification and quantification of these impurities are typically performed using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Once identified, strategies can be implemented to control their formation. For example, careful control of the stoichiometry of reactants can minimize unreacted starting materials. Optimizing the reaction temperature and time can reduce the formation of degradation products.

Furthermore, the choice of raw materials and their purity can also impact the impurity profile of the final product. Using high-purity starting materials and solvents can prevent the introduction of extraneous impurities into the process stream.

| Potential Impurity | Source | Control Strategy |

|---|---|---|

| Methyl 4-oxopiperidine-1-carboxylate | Unreacted starting material | Optimize stoichiometry, reaction time, and temperature. |

| Methyl 4-hydroxypiperidine-1-carboxylate | Reduction of starting ketone | Choice of selective reducing agent, control of reaction conditions. |

| Over-alkylated products | Further reaction of the product | Control stoichiometry and reaction time. |

| Residual Solvents | Incomplete removal during work-up | Efficient drying and purification processes. |

Considerations for Economic Feasibility and Manufacturing Efficiency

Process efficiency also plays a significant role in the economic viability of the synthesis. This includes maximizing the reaction yield, minimizing the reaction time, and reducing energy consumption. A well-optimized process with high throughput will lead to lower manufacturing costs.

The scalability of the process is another important consideration. A process that works well in the laboratory may not be directly transferable to a large-scale manufacturing plant. Therefore, process development should focus on creating a robust and scalable synthesis that can be implemented in a manufacturing environment with minimal issues.

Finally, waste management and environmental considerations are becoming increasingly important in the chemical industry. Developing a "green" and sustainable synthesis with minimal waste generation can not only reduce the environmental impact but also lead to cost savings in waste disposal and treatment.

| Cost Factor | Description | Impact on Economic Feasibility |

|---|---|---|

| Raw Material Costs | Cost of starting materials, reagents, and solvents. | Significant portion of the total production cost. Sourcing and negotiation are key. |

| Process Yield | The amount of final product obtained relative to the theoretical maximum. | Higher yields directly translate to lower cost per unit of product. |

| Cycle Time | The total time required to complete one batch of production. | Shorter cycle times increase plant capacity and reduce operational costs. |

| Capital Expenditure | Cost of manufacturing equipment and facilities. | Processes requiring specialized or expensive equipment will have higher initial costs. |

| Waste Disposal | Cost associated with treating and disposing of waste streams. | Greener processes with less waste are more economically favorable. |

Future Research Directions and Emerging Perspectives

Exploration of Undiscovered Synthetic Routes to the Compound

While traditional methods for synthesizing substituted piperidines, such as the reduction of pyridine (B92270) derivatives or reductive amination of piperidones, are effective, they often involve harsh conditions or limited substrate scope. The exploration of novel synthetic pathways to Methyl 4-(methylamino)piperidine-1-carboxylate and related structures is a key area for future investigation.

Emerging strategies focus on efficiency, stereocontrol, and the use of more benign reagents. One promising avenue is the catalytic hydrogenation of functionalized pyridine precursors. Recent advancements have seen the development of rhodium and palladium-based catalysts capable of hydrogenating fluorinated or otherwise substituted pyridines with high diastereoselectivity. nih.gov Applying this to a suitably substituted pyridine could provide a direct and atom-economical route to the piperidine (B6355638) core.

Another area of intense research is the C-H functionalization of the piperidine ring. Catalyst-controlled C-H functionalization reactions, often employing rhodium or palladium catalysts, allow for the direct introduction of functional groups at specific positions (C2, C3, or C4) of a pre-formed piperidine ring. nih.gov While often used for diversification, these principles could be inverted to construct the ring itself or to install the required methylamino group onto a piperidine-4-carboxylate core in a novel fashion.

Furthermore, innovative cyclization cascades present a powerful strategy. Methods like the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes offer new ways to construct the piperidine ring from acyclic precursors. nih.gov Adapting such a cascade could lead to a highly convergent synthesis of the target compound.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Conceptual Approach for Target Compound | Potential Advantages | Key Challenges |

|---|---|---|---|

| Catalytic Hydrogenation | Asymmetric hydrogenation of a 4-(methylamino)pyridine-1-carboxylate precursor. | High atom economy, potential for stereocontrol. nih.gov | Synthesis of the substituted pyridine precursor; catalyst sensitivity. |

| C-H Functionalization | Direct amination at the C4 position of Methyl piperidine-1-carboxylate. | Step economy, avoids pre-functionalization. nih.govresearchgate.net | Achieving high regioselectivity and yield at the C4 position. nih.gov |

| Cyclization Cascades | Intramolecular hydroamination of an acyclic amino-alkyne precursor. | Rapid increase in molecular complexity, convergent synthesis. nih.gov | Control of stereochemistry, synthesis of the linear precursor. |

Design and Synthesis of Next-Generation Piperidine Analogues with Enhanced Chemical Utility

The structure of this compound serves as a versatile template for the design of next-generation analogues with tailored properties. Future research will focus on creating derivatives with enhanced utility as building blocks, probes, or components of larger, functional molecules.

The design of new analogues can be approached by systematically modifying three key regions of the molecule:

The Piperidine Ring: Introducing substituents or altering stereochemistry can profoundly impact the molecule's conformational properties and biological activity.

The 4-Methylamino Group: N-alkylation or N-arylation can be used to introduce new functional handles or modulate basicity and nucleophilicity. Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for this purpose.

The 1-Carboxylate Group: Replacing the methyl ester with other functionalities can alter solubility, stability, and reactivity. For example, conversion to amides, hydrazides, or other esters can facilitate subsequent coupling reactions.

A significant focus is on creating analogues for use in drug discovery. For instance, the piperidine scaffold is a common feature in central nervous system agents. researchgate.net The synthesis of positional analogues, where the functional groups are moved to the C2 or C3 positions, could be achieved using catalyst-controlled C-H functionalization, generating a library of related compounds for screening. nih.gov Furthermore, leveraging annulation reactions, such as those between 1,3-azadienes and anhydrides, can produce highly functionalized piperidines bearing multiple contiguous stereocenters, opening pathways to complex natural product analogues. rsc.org

Table 2: Strategies for Analogue Generation

| Modification Site | Synthetic Method | Potential Utility of Analogue |

|---|---|---|

| Piperidine Ring | Dirhodium-catalyzed C-H functionalization nih.gov | Creation of positional isomers for structure-activity relationship (SAR) studies. |

| 4-Methylamino Group | Buchwald-Hartwig arylation | Introduction of aromatic systems for π-stacking interactions in biological targets. |

| 4-Methylamino Group | Reductive amination with aldehydes/ketones | Attachment of diverse side chains to explore chemical space. |

| 1-Carboxylate Group | Amidation with various amines | Enhanced metabolic stability or introduction of new hydrogen bonding sites. |

Integration into Cutting-Edge Catalytic Systems and Flow Chemistry Methodologies

The application of this compound and its derivatives is not limited to their use as building blocks. There is significant potential for their integration into modern catalytic and process chemistry.

Catalytic Systems: The nitrogen atoms within the piperidine structure make it an attractive scaffold for the development of novel ligands for transition metal catalysis or as an organocatalyst. For example, chiral derivatives could be synthesized and employed in asymmetric catalysis. The secondary amine at the C4 position can be readily functionalized to create bidentate or tridentate ligands. Zinc(II) compounds, for instance, have been shown to catalyze the nucleophilic addition of amines to nitriles, and piperidine derivatives can act as ligands in these systems, influencing the reaction's outcome. rsc.org

Flow Chemistry: Continuous-flow synthesis is revolutionizing the production of fine chemicals and active pharmaceutical ingredients (APIs) by offering enhanced safety, scalability, and process control compared to traditional batch methods. mdpi.com The synthesis of piperidine derivatives is well-suited to flow chemistry. Reactions that are hazardous in batch, such as hydrogenations or those using highly reactive intermediates, can be performed more safely in the small, controlled volume of a microreactor. mdpi.com Future work could focus on developing a multi-step, continuous-flow synthesis of this compound and its next-generation analogues. This would enable rapid library synthesis for screening purposes and provide a scalable, on-demand manufacturing route.

Table 3: Flow Chemistry vs. Batch Synthesis for Piperidine Derivatives

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Safety | Higher risk with exothermic reactions or hazardous reagents. | Enhanced safety due to small reaction volumes and superior heat transfer. mdpi.com |

| Scalability | Often requires re-optimization for different scales. | Readily scalable by running the system for longer periods ("numbering up"). mdpi.com |

| Process Control | Difficult to precisely control temperature and mixing. | Precise control over temperature, pressure, and residence time. |

| Multi-step Synthesis | Requires isolation and purification of intermediates. | Can couple reaction steps without intermediate isolation, improving efficiency. mdpi.com |

Q & A

Q. How to validate the compound’s role in modulating biological pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.